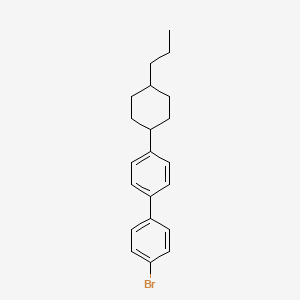

trans-4-broMo-4'-(4-propylcyclohexyl)biphenyl

Description

trans-4-Bromo-4'-(4-propylcyclohexyl)biphenyl is a halogenated biphenyl derivative featuring a bromine atom at the para position of one phenyl ring and a trans-4-propylcyclohexyl group at the para position of the adjacent ring. Its synthesis typically involves cross-coupling reactions to introduce the bromo and cyclohexyl substituents, with modifications in linker length and halogen substitution influencing biological activity .

The bromine atom contributes to electronic effects (e.g., electron-withdrawing character), while the trans-4-propylcyclohexyl group introduces steric bulk, which may enhance binding affinity or modulate solubility. These structural features position the compound as a key candidate for comparative studies with analogues bearing variations in halogens, linkers, or substituents.

Properties

CAS No. |

101532-36-9 |

|---|---|

Molecular Formula |

C21H25Br |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

1-bromo-4-[4-(4-propylcyclohexyl)phenyl]benzene |

InChI |

InChI=1S/C21H25Br/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 |

InChI Key |

ZIVLCFBZJWSBQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl typically involves the bromination of 4-(4-propylcyclohexyl)biphenyl. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products:

Substitution: Formation of substituted biphenyl derivatives.

Oxidation: Formation of oxidized biphenyl compounds.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Chemistry: trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl is used as an intermediate in the synthesis of liquid crystals and other advanced materials. Its unique structure makes it valuable in the development of new organic compounds .

Biology and Medicine: While specific biological applications are limited, the compound’s derivatives are explored for potential use in drug development and biochemical research .

Industry: In the industrial sector, trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl is used in the production of specialty chemicals and materials. Its role in the synthesis of liquid crystals is particularly noteworthy .

Mechanism of Action

The mechanism of action of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl primarily involves its reactivity as a brominated biphenyl derivative. The bromine atom serves as a reactive site for various chemical transformations, enabling the compound to participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Halogen Substitution Effects

The bromine atom in the target compound can be replaced with other halogens (e.g., chloride, iodide), significantly altering inhibitory activity. Key findings include:

- Iodide substitution in ethyl linkers : Compound 7 (iodide with ethyl linker) exhibited a twofold decrease in LIMK1 inhibition compared to its bromide counterpart (compound 9), highlighting the sensitivity of activity to linker length and halogen choice .

- Iodide substitution in propyl linkers : Compound 13 (iodide with propyl linker) showed similar potency to chloride analogue 11, suggesting that longer linkers (e.g., propyl vs. ethyl) mitigate the negative effects of iodide substitution .

- Bromide vs. iodide in cyclohexyl linkers : Bromide analogues (e.g., compound 18) and iodide analogues (e.g., compound 19) with cyclohexyl linkers demonstrated comparable inhibitory profiles , indicating that steric and electronic factors balance out in bulkier systems .

Table 1: Impact of Halogen and Linker on LIMK1 Inhibition

Linker Length and Structural Flexibility

Linker length between the biphenyl core and substituents critically modulates activity:

- Ethyl linkers : Shorter linkers (e.g., compound 7) reduce potency, likely due to restricted conformational flexibility or suboptimal binding interactions .

- Propyl and butyl linkers : These provide optimal spacing for halogen-substituted analogues, as seen in compounds 13 (propyl) and 16 (butyl), which retain activity comparable to their chloride or bromide counterparts .

- Cyclohexyl linkers : The rigid cyclohexyl group in the target compound enhances steric complementarity in enzyme binding, as evidenced by the sustained activity of cyclohexyl-linked bromides and iodides (e.g., compounds 18 and 19) .

Substituent Variations on the Biphenyl Core

Comparative analysis with structurally diverse biphenyl derivatives reveals:

- Boronic acid and methoxymethyl groups : Derivatives such as 4-(trans-4-pentylcyclohexyl)phenylboronic acid () are tailored for cross-coupling reactions, diverging from the target compound’s focus on biological inhibition .

Biological Activity

trans-4-bromo-4'-(4-propylcyclohexyl)biphenyl is a compound of interest due to its unique structural features and potential biological activities. The biphenyl system, combined with the bulky cyclohexyl and propyl substituents, may influence its interaction with biological targets, making it relevant in pharmacological research.

Structural Characteristics

The molecular formula of this compound is C21H25Br. The presence of bromine in the structure introduces specific reactivity patterns and may affect the compound's binding affinity to various biological molecules. The steric hindrance created by the bulky substituents can also influence its pharmacokinetic properties.

Biological Activity Overview

Research on similar biphenyl derivatives suggests that this compound may exhibit several biological activities, including:

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways, which may lead to therapeutic applications.

- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways relevant to disease processes.

Case Studies and Research Findings

-

Antitumor Effects :

- A study investigated the effects of brominated biphenyl derivatives on cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could similarly affect tumor growth through apoptosis induction or cell cycle arrest .

-

Enzyme Interaction Studies :

- Research into biphenyl compounds has shown that modifications in their structure can lead to increased or decreased inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. This suggests that this compound might exhibit anti-inflammatory properties through similar mechanisms .

- Receptor Binding Studies :

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor Activity | Induction of apoptosis or cell cycle arrest | |

| Enzyme Inhibition | Inhibition of COX/LOX enzymes | |

| Receptor Modulation | Interaction with hormone receptors |

The synthesis of this compound typically involves bromination of the biphenyl precursor followed by substitution reactions to introduce the propylcyclohexane moiety. The compound's physical properties, such as melting point and solubility, are crucial for its application in biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.